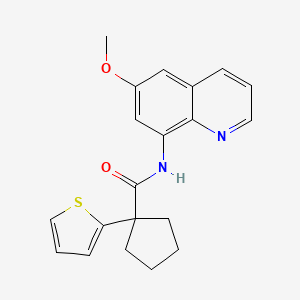

N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound featuring a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and a 6-methoxyquinolin-8-yl moiety. The quinoline and thiophene groups are known for their roles in medicinal chemistry, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-24-15-12-14-6-4-10-21-18(14)16(13-15)22-19(23)20(8-2-3-9-20)17-7-5-11-25-17/h4-7,10-13H,2-3,8-9H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACFEVGNEUHVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline can then be further functionalized with a methoxy group at the 6-position through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can also be employed to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can be used to convert quinone derivatives back to quinoline.

Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as amines and thiols can be used, with reaction conditions typically involving heating and the presence of a base.

Major Products Formed:

Oxidation: Quinone derivatives, such as 6-methoxyquinoline-8,10-dione.

Reduction: Reduced quinoline derivatives, such as 6-methoxyquinoline.

Substitution: Substituted quinoline derivatives, such as this compound derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.

Biology: In biological research, N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an antimalarial agent. Its ability to inhibit the growth of malaria parasites makes it a candidate for the development of new antimalarial drugs.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiophene-Containing Antiproliferative Agents

Compounds with thiophene and sulfonamide/isoxazole/quinoline moieties (e.g., those reported by the Alsaid Mansour group) exhibit strong inhibitory effects against cancer cell lines. Key examples include:

Cyclopentanecarboxamide Derivatives

Cyclopentanecarboxamide is a versatile scaffold in drug design. Substitutions on the cyclopentane ring and the amide nitrogen significantly influence bioactivity:

The methoxy group on the quinoline ring in the target compound may improve solubility and target affinity compared to simpler phenylamino derivatives (e.g., 2a–2c) .

Fentanyl-Related Cyclopentanecarboxamides

While unrelated pharmacologically, fentanyl analogs with cyclopentanecarboxamide motifs highlight the scaffold’s adaptability:

Key Research Findings and Hypotheses

- Anticancer Potential: Thiophene-quinoline hybrids (e.g., compound 29, IC50 = 9.39 μM) outperform doxorubicin (IC50 ~30 μM), suggesting that the target compound’s quinoline-thiophene architecture may confer similar efficacy .

- Structural Optimization: The 6-methoxy group on quinoline could enhance metabolic stability compared to non-methoxy analogs, as seen in other methoxy-substituted pharmaceuticals .

- Synthetic Accessibility : Cyclopentanecarboxamide derivatives are synthetically tractable, with protocols for introducing diverse substituents (e.g., details yields of 50–90% for related compounds) .

Biological Activity

N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as kinases and proteases.

- Modulation of Signaling Pathways : It may affect key signaling pathways, including those related to apoptosis and cell cycle regulation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be beneficial in treating infections.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers investigated the anticancer effects of this compound on various cancer cell lines (e.g., A549, HCT116). The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM across different lines. Apoptotic assays indicated that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Properties

A separate study explored the antimicrobial properties of this compound against common pathogens. The results showed that at a concentration of 50 µg/mL, it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial membrane integrity.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic index. Modifications in the chemical structure have led to derivatives with improved potency and reduced toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.